molecular formula C18H18N4O3 B11325209 4-(1H-tetrazol-1-yl)phenyl 2-(2,3-dimethylphenoxy)propanoate

4-(1H-tetrazol-1-yl)phenyl 2-(2,3-dimethylphenoxy)propanoate

Cat. No.: B11325209
M. Wt: 338.4 g/mol
InChI Key: RVMFHUHYJWMVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)PROPANOATE is a complex organic compound that features a tetrazole ring and a phenyl propanoate moiety. The tetrazole ring is known for its stability and unique electronic properties, making it a valuable component in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazole derivatives, including 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)PROPANOATE, can be approached through several methods. One common method involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Yb(OTf)3 . Another method uses the powerful diazotizing reagent FSO2N3 to transform amidines and guanidines into tetrazole derivatives under mild conditions .

Industrial Production Methods: Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods are not only cost-effective but also yield high-quality products with good to excellent yields .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)PROPANOATE undergoes various chemical reactions, including oxidation, reduction, and substitution. The tetrazole ring is particularly reactive with acidic materials and strong oxidizers, leading to the liberation of corrosive and toxic gases .

Common Reagents and Conditions: Common reagents used in the reactions of tetrazole derivatives include sodium azide, iodine, and silica-supported sodium hydrogen sulfate. These reagents facilitate the formation of stable metallic compounds and molecular complexes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium azide and triethylammonium chloride in nitrobenzene can yield 5-substituted tetrazoles .

Scientific Research Applications

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)PROPANOATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, tetrazole derivatives are known for their antibacterial, antifungal, and antitumor activities . They also exhibit analgesic, anti-inflammatory, and antihypertensive properties .

Mechanism of Action

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(2,3-dimethylphenoxy)propanoate

InChI

InChI=1S/C18H18N4O3/c1-12-5-4-6-17(13(12)2)24-14(3)18(23)25-16-9-7-15(8-10-16)22-11-19-20-21-22/h4-11,14H,1-3H3

InChI Key

RVMFHUHYJWMVON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)OC2=CC=C(C=C2)N3C=NN=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.